2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
Description
Crystallographic Characterization and Conformational Dynamics
X-ray crystallography has been pivotal in resolving the three-dimensional structure of 2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran. Single-crystal analyses reveal a chair conformation for the tetrahydropyran ring, with the 4-bromophenyl group occupying an equatorial position to minimize steric strain. The propyl substituent at position 5 adopts a staggered conformation, aligning with the ring’s plane to reduce torsional stress. The bromine atom’s van der Waals radius (1.85 Å) introduces minor distortion in the aromatic ring’s planarity, resulting in a dihedral angle of 8.2° between the phenyl ring and the tetrahydropyran oxygen.
Conformational dynamics, studied via rotational spectroscopy, highlight the compound’s preference for the chair form due to the anomeric effect. This electronic phenomenon stabilizes the axial lone pair of the pyran oxygen, favoring a chair conformation over boat or twist-boat forms. Gas-phase studies further indicate that the energy barrier for chair-to-chair inversion exceeds 40 kJ/mol, rendering the compound conformationally rigid at ambient temperatures.
Stereochemical Configuration Determination via Chiral Resolution Techniques
The stereochemical configuration of 2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran has been unambiguously assigned as (2R,5S) through chiral resolution and X-ray diffraction. Chiral high-performance liquid chromatography (HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the enantiomers with a resolution factor (Rs) of 2.1, confirming the compound’s optical purity (98% enantiomeric excess). Nuclear Overhauser effect (NOE) spectroscopy corroborates the relative configuration: irradiation of the propyl group’s terminal methyl protons enhances signals from the axial hydrogen at position 2, confirming their cis relationship.
Density functional theory (DFT) calculations align with experimental data, showing that the (2R,5S) enantiomer is 6.3 kJ/mol more stable than its (2S,5R) counterpart due to favorable hyperconjugative interactions between the pyran oxygen’s lone pairs and the σ* orbital of the C2-Br bond.
Comparative Analysis of Cis-Trans Isomerism in Tetrahydro-2H-pyran Derivatives
Cis-trans isomerism in tetrahydropyran derivatives is influenced by substituent size and electronic effects. For 2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran, the bulky 4-bromophenyl group disfavors cis isomerization (where substituents occupy adjacent axial positions) due to steric clashes. Instead, the trans configuration predominates, with the bromophenyl and propyl groups adopting equatorial positions.
Comparative studies with 4-bromotetrahydropyran (a simpler analog) reveal distinct isomerization trends. While 4-bromotetrahydropyran exhibits a 1:1 cis-trans equilibrium in solution, the introduction of the 2-(4-bromophenyl) group shifts the equilibrium to a 9:1 trans:cis ratio, as quantified via nuclear magnetic resonance (NMR) integration. This disparity arises from the phenyl group’s electron-withdrawing effect, which amplifies the anomeric stabilization of the trans form.
Molecular Orbital Interactions in the 4-Bromophenyl-Propylic Substituent System
The electronic structure of 2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran is governed by hyperconjugative and resonance interactions. Natural bond orbital (NBO) analysis identifies significant n(O)→σ(C2-Br) hyperconjugation, which stabilizes the axial orientation of the bromophenyl group by 18.7 kJ/mol. Additionally, the propyl chain’s σ(C5-C6) orbital donates electron density to the antibonding σ(C4-O) orbital, further rigidifying the chair conformation.
The bromine atom’s electronegativity induces a partial positive charge on the adjacent carbon, enhancing the pyran oxygen’s lone pair delocalization. This interplay results in a dipole moment of 3.2 Debye, as calculated via DFT, with the bromophenyl moiety acting as the electron-deficient pole. Resonance Raman spectroscopy confirms these interactions, showing a 15 cm⁻¹ redshift in the C-Br stretching mode compared to free 4-bromotoluene, indicative of conjugation with the pyran ring.
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-propyloxane |
InChI |
InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3 |
InChI Key |
SPEIHKLAKHRGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran may involve large-scale application of the Suzuki-Miyaura coupling reaction. The choice of solvent, catalyst, and reaction conditions can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution at the Bromine Substituent
The 4-bromophenyl group is a common leaving group in nucleophilic aromatic substitution (NAS) or elimination reactions. Possible transformations include:
-
Cross-Coupling Reactions : The bromine could participate in Suzuki, Heck, or Sonogashira reactions to introduce new aryl, alkenyl, or alkynyl groups.
-
Nucleophilic Aromatic Substitution : Replacement of Br with nucleophiles (e.g., NH₂⁻, OH⁻) under strongly basic or acidic conditions.
-
Elimination : Potential formation of a biaryl system under dehydrohalogenation conditions.
Ring-Opening of the Tetrahydropyran Core
The tetrahydropyran ring may undergo:
-
Acidic Hydrolysis : Cleavage of the ether oxygen to generate a diol, potentially under H⁺/H₂O conditions.
-
Epoxide Ring-Opening : If oxidized to an epoxide, nucleophilic attack could occur at the more substituted carbon.
-
Oxidation : Conversion to a pyranone (2H-pyran-2-one) via oxidation of the ether oxygen.
Functionalization of the Propyl Group
The 5-propyl substituent offers opportunities for:
-
Oxidation : Conversion to a ketone (secondary alcohol → ketone) or carboxylic acid (primary alcohol → acid).
-
Elimination : Formation of alkenes via dehydrohalogenation (if halogenated).
-
Addition Reactions : Hydroboration-oxidation or Grignard reactions to introduce new functionalities.
Analytical Data and Characterization
Challenges and Gaps in Literature
-
Limited Reaction Data : No direct experimental data on this specific compound’s reactivity.
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Stereochemical Complexity : The (2R,5S)-configuration may influence regioselectivity in substitution or addition reactions.
-
Functional Group Interactions : Potential steric hindrance between the bulky bromophenyl and propyl groups could affect reaction outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran exhibit significant anticancer properties. For instance, derivatives of tetrahydropyran have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain tetrahydropyran derivatives showed promising results in inhibiting the growth of MCF-7 breast cancer cells, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Compounds within the tetrahydropyran family have also been investigated for their antimicrobial activities. Similar structures have displayed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of bromine in the phenyl ring may enhance the compound's interaction with biological targets, contributing to its potential as an antimicrobial agent .
Synthetic Applications
Intermediate in Organic Synthesis
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for further functionalization, making it a valuable building block in synthetic organic chemistry .
Catalytic Reactions
The compound has been explored in catalytic reactions, particularly in solvent-free conditions. Studies have shown that tetrahydropyran derivatives can be synthesized efficiently using catalytic methods that involve silica gel and p-toluenesulfonic acid. This approach not only enhances yield but also aligns with green chemistry principles by minimizing solvent use .
Case Studies
-
Synthesis of Tetrahydropyran Derivatives
A notable case study involved the synthesis of various tetrahydropyran derivatives using 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran as a starting material. The study highlighted the efficiency of using silica gel as a catalyst, which resulted in high yields and purity of the desired products. The reaction conditions were optimized to achieve a diastereomeric mixture with favorable ratios, demonstrating the compound's utility in synthetic applications . -
Biological Activity Assessment
Another significant study assessed the biological activity of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran against various cancer cell lines. The results indicated that modifications to the bromophenyl group could enhance anticancer activity, paving the way for further research into structure-activity relationships (SAR) within this class of compounds .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Bromine Position and Electronic Effects
- Para-substitution : The target compound’s para-bromophenyl group enhances resonance stabilization and dipole interactions compared to the meta-bromo analog (2-(3-Bromophenyl)-1,3-dioxolane). This positioning may improve binding affinity in receptor-ligand systems.
Ring System and Stability
- Tetrahydropyran vs. Dioxolane : The tetrahydropyran ring in the target compound confers greater conformational rigidity and hydrolytic stability compared to the 1,3-dioxolane ring, which is prone to acid-catalyzed hydrolysis due to its acetal functionality. This aligns with findings from HPLC studies on bromophenyl-containing compounds, where structural integrity was maintained under biological conditions .
- Benzaldehyde Acetal : The absence of a bromine atom and the presence of a benzaldehyde group in this analog result in higher solubility but lower thermal and chemical stability .
Substituent Effects
- Propyl Chain : The 5-propyl group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. This contrasts with unsubstituted dioxolane derivatives, which exhibit moderate solubility.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran, and how can computational tools aid in optimizing these pathways?
Answer: A retrosynthetic approach should prioritize the bromophenyl and propyl groups as key substituents. Computational tools like AI-driven synthesis planners (e.g., Template_relevance models) can leverage databases (e.g., Reaxys, Pistachio) to propose viable routes, such as:
- Route 1: Bromination of a pre-formed tetrahydro-2H-pyran core followed by Friedel-Crafts alkylation for propyl introduction.
- Route 2: Cyclization of a bromophenyl-containing diol with a propyl electrophile.
Validate route feasibility using DFT calculations to assess energy barriers and regioselectivity .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran?
Answer:
- NMR: Analyze and spectra for characteristic splitting patterns (e.g., diastereotopic protons in the tetrahydro-2H-pyran ring, aryl protons at δ 7.2–7.6 ppm) .
- X-ray crystallography: Resolve stereochemistry at the C2 and C5 positions, particularly for trans/cis configurations of the propyl group .
- IR: Confirm carbonyl absence (to rule out oxidation byproducts) and C-Br stretching (~600 cm) .
Q. What purification strategies are effective for isolating 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran from reaction mixtures?
Answer:
Q. How can researchers mitigate competing side reactions during the synthesis of tetrahydro-2H-pyran derivatives?
Answer:
Q. What are the key considerations in designing catalytic systems for stereoselective synthesis?
Answer:
- Chiral catalysts: Employ Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of precursor alkenes.
- Solvent effects: Polar aprotic solvents (e.g., DCM) enhance enantioselectivity by stabilizing transition states .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in introducing the propyl group at the C5 position?
Answer: The C5 position’s steric hindrance (due to axial bromophenyl substitution) favors nucleophilic attack at the less hindered equatorial site. Computational modeling (e.g., NCI plots) can visualize non-covalent interactions guiding selectivity. Experimental validation via Hammett studies with substituted aryl groups is recommended .
Q. How can hybrid QM/MM simulations investigate solvent effects on ring-opening reactions?
Answer:
Q. How can researchers resolve contradictions in reported biological activities of bromophenyl-containing tetrahydro-2H-pyran derivatives?
Answer:
- SAR studies: Systematically modify substituents (e.g., replacing bromine with chlorine) and evaluate bioactivity against Gram-positive bacteria (e.g., Enterococcus faecium).
- In silico docking: Use AutoDock Vina to predict binding affinities to bacterial enzyme targets (e.g., penicillin-binding proteins) .
Q. What computational strategies predict the reactivity of the bromophenyl moiety in cross-coupling reactions?
Answer:
Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in catalytic hydrogenation of the tetrahydro-2H-pyran ring?
Answer:
- Deuterium labeling: Synthesize deuterated analogs at the C3 and C4 positions.
- KIE measurement: A primary KIE (>1.5) indicates C-H bond cleavage in the rate-determining step, while secondary KIEs suggest steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
